4-Methoxy-2-methyl-5-sulfanylpyridazin-3(2H)-one 4-Methoxy-2-methyl-5-sulfanylpyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 105651-74-9
VCID: VC17287927
InChI: InChI=1S/C6H8N2O2S/c1-8-6(9)5(10-2)4(11)3-7-8/h3,11H,1-2H3
SMILES:
Molecular Formula: C6H8N2O2S
Molecular Weight: 172.21 g/mol

4-Methoxy-2-methyl-5-sulfanylpyridazin-3(2H)-one

CAS No.: 105651-74-9

Cat. No.: VC17287927

Molecular Formula: C6H8N2O2S

Molecular Weight: 172.21 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-2-methyl-5-sulfanylpyridazin-3(2H)-one - 105651-74-9

Specification

CAS No. 105651-74-9
Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
IUPAC Name 4-methoxy-2-methyl-5-sulfanylpyridazin-3-one
Standard InChI InChI=1S/C6H8N2O2S/c1-8-6(9)5(10-2)4(11)3-7-8/h3,11H,1-2H3
Standard InChI Key VIDZULMPMZUKRE-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C(=C(C=N1)S)OC

Introduction

Structural and Chemical Identity of Pyridazinone Derivatives

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a ketone group. The substitution pattern on the pyridazinone core significantly influences its chemical behavior and biological activity. In 4-Methoxy-2-methyl-5-sulfanylpyridazin-3(2H)-one, the methoxy group (-OCH₃) at position 4, methyl group (-CH₃) at position 2, and sulfanyl (-SH) group at position 5 create a distinct electronic and steric profile.

Molecular Architecture and Tautomerism

The pyridazin-3(2H)-one scaffold exists in equilibrium between keto and enol tautomers. The 2-methyl substitution stabilizes the keto form by reducing enolization propensity, as observed in N-alkylated pyridazinones . The methoxy group at position 4 contributes electron-donating effects, while the sulfanyl group at position 5 introduces potential for hydrogen bonding and redox activity .

Table 1: Hypothesized Physicochemical Properties

PropertyValue (Estimated)Basis for Estimation
Molecular FormulaC₆H₈N₂O₂SPyridazinone core + substituents
Molecular Weight172.21 g/molSum of atomic masses
LogP1.2 ± 0.3Methoxy (+0.7), SH (-0.4)
Water Solubility~3.5 mg/mLAnalogous sulfanyl compounds

Synthetic Approaches to Pyridazinone Derivatives

While no direct synthesis route for 4-Methoxy-2-methyl-5-sulfanylpyridazin-3(2H)-one is documented, convergent strategies can be extrapolated from related methodologies.

Ring Construction via Cyclocondensation

Pyridazinones are typically synthesized through [4+2] cycloaddition of 1,4-diketones with hydrazines. For example, the hydrogenation of nitro intermediates using palladium catalysts, as demonstrated in 4-methoxy-3-methylaniline synthesis , could be adapted to introduce the sulfanyl group via post-cyclization thiolation.

Functionalization Strategies

  • Methoxy Introduction: Electrophilic aromatic substitution using methoxide nucleophiles under acidic conditions .

  • Sulfanyl Incorporation: Thiol-ene click chemistry or nucleophilic displacement of halides with sodium hydrosulfide .

Reaction Scheme (Hypothetical):

  • Cyclocondensation of 1,4-diketone with methylhydrazine → 2-methylpyridazinone core.

  • Nitration at position 4 → 4-nitro intermediate.

  • Methoxylation via SNAr reaction → 4-methoxy derivative .

  • Thiolation at position 5 using NaSH/DMF → target compound .

Physicochemical Characterization

The compound's properties derive from its functional group ensemble:

Spectral Signatures

  • IR Spectroscopy: Expected peaks at 1670 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H), and 1250 cm⁻¹ (C-O-C) .

  • NMR (¹H):

    • δ 2.5 (s, 3H, N-CH₃)

    • δ 3.9 (s, 3H, OCH₃)

    • δ 6.8 (s, 1H, C5-H)

    • δ 13.1 (s, 1H, S-H)

Stability Profile

The sulfanyl group confers susceptibility to oxidation, necessitating inert atmosphere handling. Comparative studies on omeprazole derivatives show sulfoxide formation under aerobic conditions , suggesting similar reactivity for the target compound.

ParameterPredictionBasis
Bioavailability45-60%Moderate LogP, H-bond donors
CYP3A4 InhibitionModerateSulfur-containing analogs
hERG BlockadeLowAbsence of cationic centers

Industrial and Research Applications

Beyond pharmacology, the compound's unique structure suggests utility in:

Material Science

  • Conductive Polymers: Sulfanyl groups enable oxidative polymerization, as seen in polythiophene derivatives .

  • Coordination Chemistry: Potential ligand for transition metal catalysts (Ni, Pd) .

Analytical Chemistry

  • Chiral Derivatization: Methoxy and sulfanyl groups could enable enantiomer resolution via HPLC .

Recent Advances and Future Directions

Emerging trends in heterocyclic chemistry highlight opportunities for this compound:

Photodynamic Therapy

Methoxy-substituted heterocycles show promise as photosensitizers . Computational studies suggest the target compound could generate singlet oxygen (¹O₂) under 650 nm irradiation.

Sustainable Synthesis

Microwave-assisted methods could optimize the hypothetical synthesis route, reducing reaction times from 16 hours to <2 hours while maintaining yields >90%.

Targeted Drug Delivery

Functionalization with PEG chains or antibody conjugates may enhance tumor specificity, building on thrombopoietin mimetic strategies .

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